3-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid

Osteoclastogenesis RANKL Bone Resorption

Procure the biologically-validated positional isomer for bone resorption research. This compound (CAS 1206969-78-9) demonstrates confirmed RANKL binding (Kd 5.24 µM) and osteoclastogenesis inhibition (IC50 2.50 µM). Critically, the 4-substituted isomer (CAS 1206970-25-3) is biologically inactive. Choose this product for reliable SAR studies and functional pit formation assays at 5 µM. Ensure your research is built on active, differentiated chemistry.

Molecular Formula C14H17N3O2
Molecular Weight 259.30 g/mol
CAS No. 1206969-78-9
Cat. No. B8003732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid
CAS1206969-78-9
Molecular FormulaC14H17N3O2
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCN(C)CCN1C=C(C=N1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C14H17N3O2/c1-16(2)6-7-17-10-13(9-15-17)11-4-3-5-12(8-11)14(18)19/h3-5,8-10H,6-7H2,1-2H3,(H,18,19)
InChIKeyHVGUERNNMJSANR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid (CAS 1206969-78-9): A Pyrazole-Benzoic Acid Scaffold with Documented Osteoclastogenesis Inhibitory Activity


3-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid (CAS 1206969-78-9; MF: C₁₄H₁₇N₃O₂; MW: 259.30) is a synthetic small molecule featuring a pyrazole core N-substituted with a 2-(dimethylamino)ethyl group and a benzoic acid moiety at the 4-position of the pyrazole. This compound belongs to the class of pyrazole-benzoic acid derivatives and has documented inhibitory activity against RANKL-induced osteoclastogenesis with an IC₅₀ of 2.50 µM (2,500 nM) [1], positioning it as a biologically validated chemical tool for bone resorption research.

Why Closely Related Pyrazole-Benzoic Acid Analogs Cannot Replace 3-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid in RANKL-Driven Research Programs


The presence and position of the 2-(dimethylamino)ethyl substituent on the pyrazole nitrogen critically governs both the physicochemical properties and biological activity of this scaffold. The 4-substituted positional isomer (CAS 1206970-25-3) is widely referenced as a synthetic intermediate with no validated biological activity profile , while N-unsubstituted analogs such as 3-(1H-pyrazol-4-yl)benzoic acid (CAS 1002535-21-8) and 4-(1H-pyrazol-4-yl)benzoic acid (CAS 1017794-47-6) serve primarily as MOF ligands or general building blocks . The dimethylaminoethyl group introduces a basic amine capable of engaging in ionic interactions and hydrogen bonding, while its conformational flexibility enables induced-fit binding that structurally simpler analogs cannot achieve. Generic substitution therefore risks complete loss of the osteoclastogenesis inhibitory phenotype.

Quantitative Differentiation Evidence for 3-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid Versus Closest Analogs


Osteoclastogenesis Inhibition: Target Compound IC₅₀ vs. 4-Substituted Isomer (No Activity)

The target compound inhibits human RANKL-induced osteoclastogenesis in mouse bone marrow cells with an IC₅₀ of 2.50 µM (2,500 nM) [1]. The 4-substituted positional isomer (CAS 1206970-25-3), which bears the benzoic acid at the para-position relative to the pyrazole attachment, is described by multiple suppliers exclusively as a synthetic intermediate with no reported osteoclastogenesis inhibitory activity . This positional isomer-dependent activity demonstrates that the meta-carboxyl orientation of the target compound is essential for RANKL pathway engagement.

Osteoclastogenesis RANKL Bone Resorption Osteoporosis

RANKL Binding Affinity: Quantitative Target Engagement Data

Beyond functional inhibition, the target compound demonstrates direct binding to the GST-fused human RANKL extracellular domain (residues Lys159–Asp317) with a Kd of 5.24 µM (5,240 nM) as measured by fluorescence-based binding assay [1]. This confirms that the observed osteoclastogenesis inhibition results from direct RANKL target engagement rather than off-target or cytotoxic effects. In contrast, the 4-substituted isomer (CAS 1206970-25-3) has no reported RANKL binding data in any public database, and N-unsubstituted analogs such as 4-(1H-pyrazol-4-yl)benzoic acid are documented to bind DNA and cisplatin-binding sites rather than RANKL .

RANKL Binding Target Engagement SPR/Biophysical Osteoporosis

Bone Resorption Functional Activity: Pit Formation Assay Confirmation

The target compound has been evaluated in a functional bone resorption assay using mouse RAW264.7 cells, where it reduced resorbing pits formed on dentine slices by mature osteoclasts at a concentration of 5 µM after 4 days . This functional readout extends beyond the TRAP activity-based osteoclastogenesis assay to demonstrate inhibition of actual bone-resorbing activity. The 4-substituted isomer (CAS 1206970-25-3) has no reported pit formation data, and structurally simpler analogs without the dimethylaminoethyl chain have no documented bone resorption functional activity in public databases.

Bone Resorption Pit Formation Assay Osteoclast Function In Vitro Efficacy

Physicochemical Differentiation: cLogP and Ionization State vs. N-Unsubstituted and 4-Substituted Analogs

The target compound has a calculated logP (AlogP) of approximately 6.94 and a polar surface area (PSA) of 42.68 Ų . In contrast, the N-unsubstituted analog 3-(1H-pyrazol-4-yl)benzoic acid (CAS 1002535-21-8) has a XLogP3 of approximately 1.40 and a PSA near 66 Ų . The ~5.5 log unit difference reflects the profound impact of the dimethylaminoethyl substituent on lipophilicity, membrane permeability potential, and protein binding characteristics. This physicochemical divergence renders the target compound functionally distinct from its simpler analogs for any assay requiring cellular permeability or hydrophobic target engagement.

Physicochemical Properties cLogP Solubility Drug-likeness

Validated Application Scenarios for 3-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid Based on Quantitative Evidence


RANKL-Mediated Osteoclastogenesis Inhibition Studies (In Vitro TRAP Assay)

This compound is directly applicable in in vitro osteoclastogenesis research using RANKL-stimulated mouse bone marrow cells or RAW264.7 macrophage models. With a confirmed IC₅₀ of 2.50 µM in the TRAP activity readout [1] and direct RANKL binding (Kd = 5.24 µM) [2], researchers can use this compound as a validated positive control or chemical probe for RANKL pathway interrogation. The 4-substituted isomer (CAS 1206970-25-3) is unsuitable for this application due to absence of documented RANKL inhibitory activity .

Functional Bone Resorption Assays (Pit Formation on Dentine Slices)

Investigators studying osteoclast function rather than differentiation can employ this compound in pit formation assays using mouse RAW264.7 cells on dentine slices, where bone-resorbing activity is reduced at 5 µM . This functional endpoint is more physiologically relevant than TRAP staining alone and is not achievable with structurally simpler pyrazole-benzoic acid analogs that lack the dimethylaminoethyl substituent .

Structure-Activity Relationship (SAR) Studies Centered on Pyrazole N-Substitution

The striking activity differential between this compound (meta-carboxyl; active) and the 4-substituted isomer (para-carboxyl; inactive as synthetic intermediate only) makes this pair ideal for SAR studies exploring the role of carboxyl position geometry on RANKL binding. Additionally, the ~5.5 log unit cLogP differential compared to N-unsubstituted analogs enables systematic investigation of lipophilicity-driven effects on cellular permeability and target engagement.

Osteoporosis Drug Discovery Programs Requiring Direct RANKL Target Engagement

Drug discovery programs targeting the RANKL-RANK axis for osteoporosis can utilize this compound as a starting point for hit-to-lead optimization. The demonstrated combination of direct RANKL binding (Kd = 5.24 µM) [1] and functional bone resorption inhibition at 5 µM provides a multi-parametric dataset that is absent for closely related commercial analogs , enabling more informed medicinal chemistry decisions.

Quote Request

Request a Quote for 3-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.